2-(2-Thienyl)-2-hexanol
Description
2-(2-Thienyl)-2-hexanol (C₁₀H₁₆OS) is a secondary alcohol featuring a thienyl (C₄H₃S) substituent at the 2-position of a hexanol backbone. This compound combines the hydrophobic hexanol chain with the aromatic, electron-rich thiophene ring, which influences its physicochemical properties and reactivity. The thienyl group may enhance interactions in catalytic systems or biological environments due to its conjugated π-system and sulfur atom .
Properties
Molecular Formula |
C10H16OS |
|---|---|
Molecular Weight |
184.30 g/mol |
IUPAC Name |
2-thiophen-2-ylhexan-2-ol |
InChI |
InChI=1S/C10H16OS/c1-3-4-7-10(2,11)9-6-5-8-12-9/h5-6,8,11H,3-4,7H2,1-2H3 |
InChI Key |
XUOLIUGOZWJYMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(C1=CC=CS1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Ethyl-1-hexanol
Structure: A branched primary alcohol (C₈H₁₈O) with an ethyl group at the 2-position of a hexanol chain. Key Properties:
Comparison :
- Reactivity: 2-Ethyl-1-hexanol’s primary alcohol group makes it more reactive in esterification and oxidation compared to the secondary alcohol in 2-(2-Thienyl)-2-hexanol.
- Polarity: The ethyl group in 2-Ethyl-1-hexanol reduces polarity compared to the thienyl group, affecting solubility (e.g., 2-Ethyl-1-hexanol is miscible in organic solvents but immiscible in water) .
- Toxicity: 2-Ethyl-1-hexanol exhibits low acute toxicity (LD₅₀ > 2,000 mg/kg in rats) but may cause irritation upon prolonged exposure .
| Property | This compound | 2-Ethyl-1-hexanol |
|---|---|---|
| Molecular Formula | C₁₀H₁₆OS | C₈H₁₈O |
| Functional Group | Secondary alcohol + thienyl | Primary alcohol + ethyl |
| Molecular Weight (g/mol) | 184.30 (estimated) | 130.23 |
| Applications | Potential bioactive agent | Solvent, plasticizer |
2-Hexanol
Structure : A straight-chain secondary alcohol (C₆H₁₄O) with a hydroxyl group at the 2-position.
Key Properties :
Comparison :
- Hydrophobicity: The absence of a thienyl or ethyl group in 2-Hexanol results in lower molecular weight and higher volatility compared to this compound.
2-(2-Thienyl)ethanol
Structure: A smaller analog (C₆H₈OS) with a thienyl group attached to ethanol. Key Properties:
Comparison :
- Solubility: The ethanol backbone may improve aqueous solubility compared to this compound.
Cyclohexanol Derivatives (e.g., 2-Phenylcyclohexanol)
Structure: Cyclohexanol derivatives feature a cyclic backbone with aromatic substituents (e.g., phenyl in 2-Phenylcyclohexanol) . Key Properties:
Comparison :
- Conformational Flexibility: The linear hexanol chain in this compound allows greater flexibility than cyclohexanol derivatives, impacting binding in biological or catalytic systems.
- Aromatic Interactions: Phenyl groups in cyclohexanol derivatives engage in π-π stacking, whereas thienyl groups may participate in sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination) .
Research Findings and Implications
- Synthetic Applications: Thienyl-substituted alcohols like this compound may serve as intermediates in synthesizing heterocyclic compounds (e.g., triazinones and thiadiazolotriazines with anticancer activity) .
- Enantioselectivity : Thienyl groups influence stereochemical outcomes in catalytic reactions. For example, 2-thienyl derivatives exhibit higher enantioselectivity than 3-thienyl analogs in hydroboration reactions .
- Toxicity Considerations: While this compound’s toxicity is uncharacterized, structurally similar alcohols (e.g., 2-Ethyl-1-hexanol) require careful handling to avoid respiratory or dermal irritation .
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